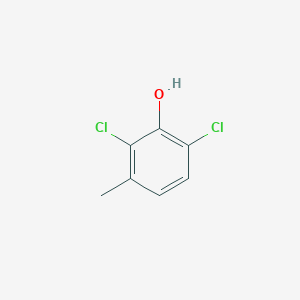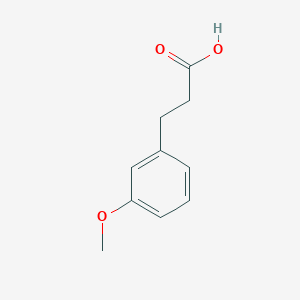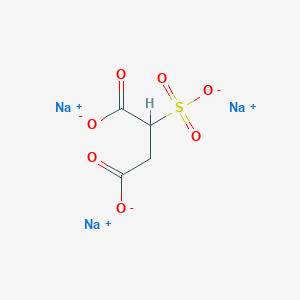
Trisodium sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium sulfosuccinate (TSS) is a synthetic anionic surfactant that is widely used in various scientific research applications. It is commonly used as a dispersant, emulsifier, and wetting agent due to its unique chemical properties. TSS is also known by its chemical name, sodium bis(2-methoxyethyl) sulfosuccinate, and has the molecular formula C14H23Na3O11S.
Mécanisme D'action
Trisodium sulfosuccinate works by reducing the surface tension between two immiscible phases, such as oil and water. It does this by adsorbing onto the surface of the oil droplets, thereby reducing their interfacial tension and allowing them to disperse in the water phase. Trisodium sulfosuccinate also stabilizes emulsions by preventing the coalescence of the dispersed droplets.
Effets Biochimiques Et Physiologiques
Trisodium sulfosuccinate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it can cause skin and eye irritation in high concentrations. Trisodium sulfosuccinate has also been shown to have a mild irritant effect on the respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
Trisodium sulfosuccinate has several advantages for use in laboratory experiments. It is a highly effective dispersant and emulsifier, which makes it useful for a wide range of applications. Trisodium sulfosuccinate is also relatively inexpensive and easy to obtain.
However, Trisodium sulfosuccinate does have some limitations. It can be difficult to remove from samples, which can interfere with downstream analysis. Trisodium sulfosuccinate can also interfere with certain assays, such as those that rely on protein-protein interactions.
Orientations Futures
There are several future directions for research on Trisodium sulfosuccinate. One area of interest is the use of Trisodium sulfosuccinate as a surfactant in the synthesis of nanoparticles. Another area of interest is the development of new methods for removing Trisodium sulfosuccinate from samples to reduce interference with downstream analysis. Additionally, further research is needed to fully understand the biochemical and physiological effects of Trisodium sulfosuccinate.
Méthodes De Synthèse
Trisodium sulfosuccinate can be synthesized through a two-step process. The first step involves the reaction between maleic anhydride and ethylene glycol monomethyl ether to form mono(2-methoxyethyl) maleate. The second step involves the reaction between mono(2-methoxyethyl) maleate and sodium sulfite to form Trisodium sulfosuccinate.
Applications De Recherche Scientifique
Trisodium sulfosuccinate has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a dispersant, emulsifier, and wetting agent in various industries such as pharmaceuticals, cosmetics, and food. Trisodium sulfosuccinate is also used in the synthesis of nanoparticles and as a surfactant in chromatography.
Propriétés
Numéro CAS |
13419-59-5 |
|---|---|
Nom du produit |
Trisodium sulfosuccinate |
Formule moléculaire |
C4H3Na3O7S |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
trisodium;2-sulfonatobutanedioate |
InChI |
InChI=1S/C4H6O7S.3Na/c5-3(6)1-2(4(7)8)12(9,10)11;;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;;/q;3*+1/p-3 |
Clé InChI |
ZXGOACRTCPRVON-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Autres numéros CAS |
13419-59-5 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
29454-16-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



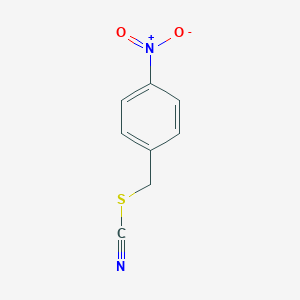


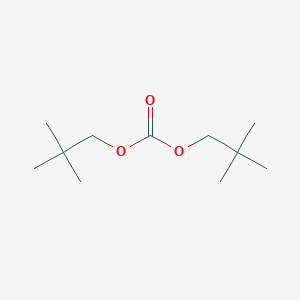
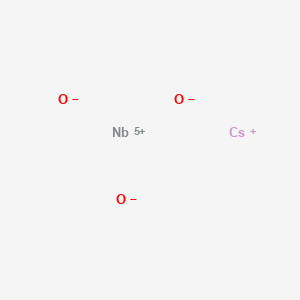


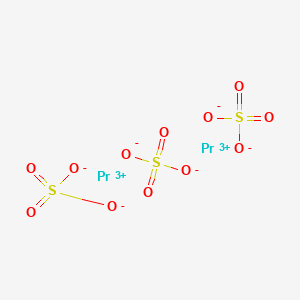


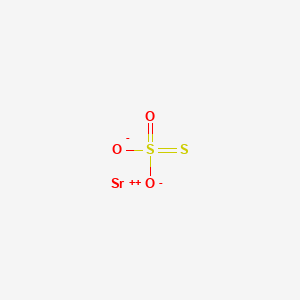
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
